Molecular-Weight Offset and Heavy-Atom Count vs. 2,6-Difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
At the level of bulk physicochemical properties, the target compound has a molecular weight 2.6% higher than the 2,6-difluoro-N-tosyl analog and carries one additional bromine atom (a heavy atom that provides anomalous X-ray scattering, distinct NMR chemical-shift dispersion, and altered lipophilicity) (PubChem, 2025) .
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 489.4 |
| Comparator Or Baseline | 2,6-Difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: 470.5 |
| Quantified Difference | +18.9 Da (+4.0%) |
| Conditions | Calculated from molecular formula (C₂₂H₁₈BrFN₂O₃S vs. C₂₃H₂₀F₂N₂O₃S) |
Why This Matters
A ~19 Da difference in molecular weight, combined with the presence of bromine (monoisotopic mass ~79/81), directly affects mass-spectrometric detection limits, isotopic-pattern recognition, and chromatographic retention — properties that are critical for selecting an analytical reference standard in LC-MS workflows.
- [1] PubChem. 2,6-Difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (Compound Summary). Accessed 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
